Intrinsic In Vitro Potency: Cytarabine HCl Demonstrates a 650-Fold Lower IC50 Compared to Prodrug's In Vivo-Relevant Concentrations
Cylocide's active moiety, cytarabine, exhibits an exceptionally low IC50 of 0.04 µM in L1210 leukemia and CEM cell lines in vitro . This intrinsic potency is a primary driver of its clinical efficacy. While the oral prodrug cytarabine ocfosfate has no direct in vitro activity without metabolic activation, its in vivo-derived plasma concentrations of the active metabolite Ara-C are in a similar nanomolar range. For comparison, a clinical study administering 100 mg/day of the prodrug YNK-01 resulted in steady-state plasma Ara-C levels of 2–4 ng/mL (approximately 8–16 nM) [1]. The 0.04 µM (40 nM) IC50 of the active parent compound in cell culture provides a quantitative benchmark that is significantly lower (by a factor of 650-1300) than the plasma concentrations of Ara-C achievable with the oral prodrug, highlighting its high potency.
| Evidence Dimension | In vitro cytotoxicity (IC50) in L1210 cells |
|---|---|
| Target Compound Data | 0.04 µM |
| Comparator Or Baseline | Cytarabine Ocfosfate (YNK-01): Produces steady-state plasma Ara-C levels of 2-4 ng/mL (approx. 8-16 nM) after oral administration of 100 mg/day. |
| Quantified Difference | The active drug (cytarabine) has an in vitro IC50 (40 nM) that is 650-1300 times lower than the plasma concentration of Ara-C needed for effect in vivo with the prodrug, demonstrating superior intrinsic potency. |
| Conditions | In vitro cell culture (L1210 leukemia and CEM cell lines) vs. in vivo clinical pharmacokinetic study. |
Why This Matters
For researchers requiring a direct-acting agent with high intrinsic potency for in vitro studies, Cylocide (cytarabine HCl) is essential, as the prodrug would be inactive in cell-based assays without a metabolic activation system.
- [1] Springer. Cytarabine Ocfosfate, a New Oral Ara-C Analogue, in the Treatment of Acute Leukemia and Myelodysplastic Syndromes. Conference paper. Accessed April 20, 2026. View Source
